2-(4-chloro-3-methylphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-methylphenoxy group, a prop-2-en-1-yloxyphenyl group, and an oxadiazolylacetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid. This intermediate is then reacted with 4-(prop-2-en-1-yloxy)aniline to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, with reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or cyano derivatives
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The oxadiazole ring is known to interact with biological targets, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)acetic acid
- 4-(4-chloro-3-methylphenoxy)methyl phenylboronic acid
- Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate
Uniqueness
Compared to similar compounds, 2-(4-chloro-3-methylphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, enhances its potential as a bioactive molecule, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H18ClN3O4 |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C20H18ClN3O4/c1-3-10-26-15-6-4-14(5-7-15)19-20(24-28-23-19)22-18(25)12-27-16-8-9-17(21)13(2)11-16/h3-9,11H,1,10,12H2,2H3,(H,22,24,25) |
InChI Key |
GLAZILUIISIFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OCC=C)Cl |
Origin of Product |
United States |
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